2-{4-[(2,4-Dioxo-1,3-thiazolan-5-yl)amino]phenyl}acetonitrile
Description
2-{4-[(2,4-Dioxo-1,3-thiazolan-5-yl)amino]phenyl}acetonitrile is a heterocyclic compound featuring a thiazolidine-2,4-dione (TZD) core linked via an amino group to a phenyl ring, which is further substituted with an acetonitrile moiety. The TZD ring is a well-studied pharmacophore known for its role in modulating biological activities such as antimicrobial, anticancer, and antidiabetic properties . This compound’s structural uniqueness lies in its combination of a TZD core with a nitrile-functionalized aromatic system, making it a candidate for comparative studies with analogs.
Properties
IUPAC Name |
2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c12-6-5-7-1-3-8(4-2-7)13-10-9(15)14-11(16)17-10/h1-4,10,13H,5H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTSPQXWKLFMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[(2,4-Dioxo-1,3-thiazolan-5-yl)amino]phenyl}acetonitrile is a thiazolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action based on recent research findings.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a thiazolidine ring and an acetonitrile moiety, which are crucial for its biological activity. The molecular formula is with a molecular weight of approximately 342.376 g/mol.
Cytotoxicity
Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study focusing on similar derivatives reported IC50 values indicating potent antiproliferative activity against HCT-116 colorectal cancer cells. Table 1 summarizes the IC50 values for several related compounds:
| Compound | IC50 (µM) |
|---|---|
| 2a | 27.030 ± 1.43 |
| 2b | 8.808 ± 0.47 |
| 3a | 9.379 ± 0.50 |
| 3c | 1.184 ± 0.06 |
| Cabozantinib | 16.350 ± 0.86 |
In this context, compound 3c exhibited the highest cytotoxicity, suggesting that structural modifications can significantly enhance biological activity .
Antimicrobial Activity
Thiazolidine derivatives have also been evaluated for their antimicrobial properties. A synthesis study indicated that several derivatives showed promising antibacterial and antifungal activities when tested against standard microbial strains. These findings highlight the potential of thiazolidine compounds in developing new antimicrobial agents .
Tyrosine Kinase Inhibition
One of the primary mechanisms through which 2-{4-[(2,4-Dioxo-1,3-thiazolan-5-yl)amino]phenyl}acetonitrile exerts its biological effects is through the inhibition of tyrosine kinases (TKs), particularly VEGFR-2 and c-Met. These kinases play critical roles in tumor growth and metastasis. The compound's ability to inhibit these enzymes suggests potential applications in cancer therapy.
In vitro studies demonstrated that selected derivatives showed IC50 values in the nanomolar range against both VEGFR-2 and c-Met TKs, indicating strong inhibitory potential:
| Compound | VEGFR-2 IC50 (nM) | c-Met IC50 (nM) |
|---|---|---|
| 3d | 51 | Not reported |
| 3e | 83 | 48 |
These results underscore the importance of structural features in enhancing kinase inhibition efficacy .
Apoptosis Induction
Further investigations into the apoptosis pathways revealed that treatment with these compounds led to cell cycle arrest at specific phases (G0/G1 or G2/M). For instance, compound 3c was shown to increase the population of HCT-116 cells in the G0/G1 phase significantly compared to controls, indicating its potential role in inducing apoptosis through cell cycle modulation .
Case Studies
Several case studies have been documented where thiazolidine derivatives were tested for their biological activities:
- Cytotoxicity Against Cancer Cell Lines : In one study, a series of thiazolidine derivatives were synthesized and screened for antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7. The results indicated that certain modifications led to enhanced cytotoxic effects compared to existing chemotherapeutics like cabozantinib .
- Antimicrobial Efficacy : Another study focused on synthesizing thiazolidine derivatives and assessing their antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi. Several compounds exhibited significant inhibition zones in agar diffusion assays, suggesting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazolidine-2,4-dione (TZD) Cores
(a) TZD-Based Azolidine and Thiosemicarbazone Hybrids
Compounds such as (2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate derivatives (e.g., 4-[{2-[(3-chlorophenyl)carbamothioyl]hydrazinylidene}methyl]phenyl hybrids) share the TZD core but differ in substituents. These hybrids incorporate thiosemicarbazone or azolidine moieties, which enhance their bioactivity against microbial targets .
(b) Pyrido[2,3-d]pyrimidine Derivatives
Compounds 4a–4d from Molecules (2012) feature a pyrido[2,3-d]pyrimidine core with fluorobenzyl and methoxyphenyl substituents . Yields for these derivatives (21.7–28.1%) suggest moderate synthetic efficiency, which may be comparable to the target’s synthesis if similar conditions are employed.
Compounds with Acetonitrile Substituents
(a) 1,2,4-Triazole Derivatives
2-(4-[4-(Benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile () shares the acetonitrile group but replaces the TZD core with a triazole ring. Triazoles are known for metabolic stability, suggesting that the target compound’s TZD core may confer distinct pharmacokinetic profiles .
(b) Oxadiazole-Acetonitrile Hybrids
Derivatives like 2-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile () feature oxadiazole rings instead of TZD. Oxadiazoles are rigid, planar structures with high membrane permeability, whereas the TZD ring in the target compound introduces conformational flexibility and hydrogen-bonding capacity .
(a) Antimicrobial Potential
TZD derivatives in and show activity against planktonic and biofilm-forming cells, likely due to the TZD core’s ability to disrupt microbial membranes . The target compound’s nitrile group may enhance this activity by increasing electrophilicity.
(b) Physicochemical Properties
Table 2: Key Property Comparison
| Compound Class | logP (Predicted) | Water Solubility | Bioactivity Target |
|---|---|---|---|
| Target Compound | ~1.8 | Moderate | Antimicrobial |
| TZD-Thiosemicarbazone Hybrids | ~2.5 | Low | Antimicrobial |
| Oxadiazole Derivatives | ~2.0 | Low | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
